molecular formula C14H15N5S2 B11965997 1-Anilino-6-phenyl-2,5-dithiobiurea CAS No. 52147-62-3

1-Anilino-6-phenyl-2,5-dithiobiurea

Cat. No.: B11965997
CAS No.: 52147-62-3
M. Wt: 317.4 g/mol
InChI Key: LYRPYOCEWWWKIH-UHFFFAOYSA-N
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Description

1-Anilino-6-phenyl-2,5-dithiobiurea is an organic compound with the molecular formula C14H15N5S2 and a molecular weight of 317.437 g/mol This compound is known for its unique structure, which includes an aniline group and a phenyl group attached to a dithiobiurea core

Preparation Methods

The synthesis of 1-Anilino-6-phenyl-2,5-dithiobiurea typically involves the reaction of aniline with phenyl isothiocyanate, followed by the addition of hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Anilino-6-phenyl-2,5-dithiobiurea undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Anilino-6-phenyl-2,5-dithiobiurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Anilino-6-phenyl-2,5-dithiobiurea involves its interaction with molecular targets such as enzymes and receptors. The dithiobiurea moiety can form strong interactions with metal ions, making it a potent chelating agent. This property is exploited in various applications, including catalysis and metal ion detection . The compound’s ability to undergo redox reactions also contributes to its biological activity, as it can modulate oxidative stress pathways.

Comparison with Similar Compounds

1-Anilino-6-phenyl-2,5-dithiobiurea can be compared with other dithiobiurea derivatives, such as:

The uniqueness of this compound lies in its specific combination of aniline and phenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

52147-62-3

Molecular Formula

C14H15N5S2

Molecular Weight

317.4 g/mol

IUPAC Name

1-anilino-3-(phenylcarbamothioylamino)thiourea

InChI

InChI=1S/C14H15N5S2/c20-13(15-11-7-3-1-4-8-11)17-19-14(21)18-16-12-9-5-2-6-10-12/h1-10,16H,(H2,15,17,20)(H2,18,19,21)

InChI Key

LYRPYOCEWWWKIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=S)NNC2=CC=CC=C2

Origin of Product

United States

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